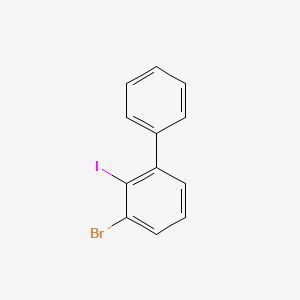
3-Bromo-2-iodo-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrI It is a biphenyl derivative where bromine and iodine atoms are substituted at the 3rd and 2nd positions, respectively, on the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodo-1,1’-biphenyl typically involves halogenation reactions. One common method is the bromination of 2-iodobiphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 3-Bromo-2-iodo-1,1’-biphenyl may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-iodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with boronic acids or esters in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with additional functional groups or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Boronic acids or esters, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate (K2CO3) in solvents like toluene or dioxane.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted biphenyls.
Coupling Products: Formation of biaryl compounds with diverse functional groups, useful in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-iodo-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-iodo-1,1’-biphenyl in chemical reactions involves the activation of the halogen atoms (bromine and iodine) which act as leaving groups in substitution and coupling reactions. The presence of these halogens facilitates the formation of reactive intermediates that can undergo further transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1,1’-biphenyl: Similar structure but with bromine at the 2nd position instead of the 3rd.
2-Iodo-1,1’-biphenyl: Contains iodine at the 2nd position without bromine.
3-Bromo-4’-iodo-1,1’-biphenyl: Another biphenyl derivative with different halogen substitution pattern.
Uniqueness
3-Bromo-2-iodo-1,1’-biphenyl is unique due to the specific positioning of bromine and iodine atoms, which influences its reactivity and the types of reactions it can undergo. This unique substitution pattern makes it a valuable intermediate in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C12H8BrI |
|---|---|
Molekulargewicht |
359.00 g/mol |
IUPAC-Name |
1-bromo-2-iodo-3-phenylbenzene |
InChI |
InChI=1S/C12H8BrI/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H |
InChI-Schlüssel |
YKISVVLDVQEPES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


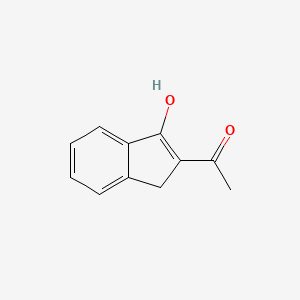


![Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)
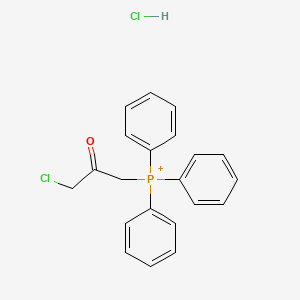
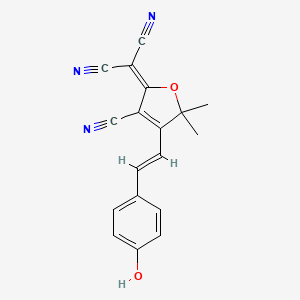
![4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12813278.png)

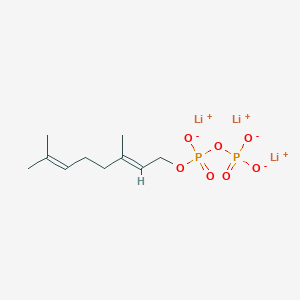

![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B12813296.png)
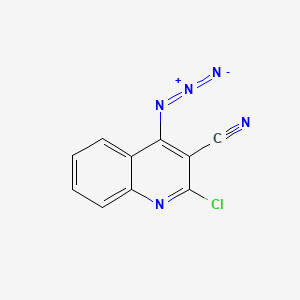
![2,4-Dioxo-8-(trifluoromethyl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B12813306.png)

